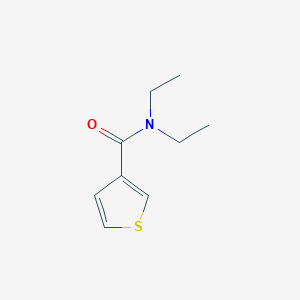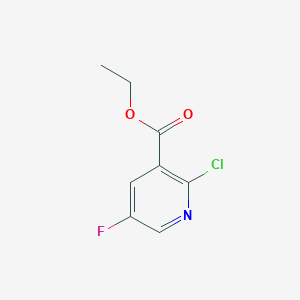
Chlorprothixene hydrochloride
概要
説明
Chlorprothixene hydrochloride is a low potency antipsychotic that is considered a thioxanthene . It results in blockade of dopamine D1 and D2, 5-HT2, α1, H1 and muscarinic receptors . It has sedative, antispychotic, antiemetic, local anesthetic, ganglia blocking, anticholinergic, antiadrenergic and antihistaminic properties . It is used in the treatment of nervous, mental, and emotional conditions .
Synthesis Analysis
The development of a reversed-phase liquid chromatographic method, using a mobile phase containing a mixture of anion and cation ion-pairing agents and a base-deactivated octyldecylsilyl column as stationary phase, is described for the control of all known impurities in (Z)-chlorprothixene hydrochloride (bulk drug) .
Molecular Structure Analysis
Chlorprothixene hydrochloride has a molecular formula of C18H19Cl2NS . The molecular weight is 352.3 g/mol . The IUPAC name is (3 Z )-3- (2-chlorothioxanthen-9-ylidene)- N, N -dimethylpropan-1-amine;hydrochloride . The InChI is InChI=1S/C18H18ClNS.ClH/c1-20 (2)11-5-7-14-15-6-3-4-8-17 (15)21-18-10-9-13 (19)12-16 (14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-; .
Chemical Reactions Analysis
A reversed-phase liquid chromatographic method has been developed for the control of all known impurities in (Z)-chlorprothixene hydrochloride .
Physical And Chemical Properties Analysis
Chlorprothixene hydrochloride has a molecular formula of C18H19Cl2NS and a molecular weight of 352.3 g/mol . The IUPAC name is (3 Z )-3- (2-chlorothioxanthen-9-ylidene)- N, N -dimethylpropan-1-amine;hydrochloride .
科学的研究の応用
Treatment of Psychotic Disorders
Chlorprothixene hydrochloride is primarily used in the treatment of psychotic disorders such as schizophrenia . It works by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which helps in managing symptoms of psychosis .
Management of Acute Mania
This compound is also used in managing acute mania that occurs as part of bipolar disorders . It helps in controlling manic episodes by affecting certain pathways in the brain .
Pre- and Postoperative Applications
Chlorprothixene hydrochloride is used in pre- and postoperative states to manage anxiety and insomnia . It helps in calming the nervous system and promoting sleep, which can be beneficial for patients undergoing surgery .
Treatment of Severe Nausea/Emesis
In hospitalized patients, Chlorprothixene hydrochloride can be used to treat severe nausea and emesis . It has antiemetic effects, which can help in managing these symptoms .
Management of Anxiety and Agitation
This compound can be used to alleviate anxiety and agitation due to the use of selective serotonin reuptake inhibitors for depression . It works by blocking certain receptors in the brain, which can help in reducing these symptoms .
6. Amelioration of Alcohol and Opioid Withdrawal Off-label, Chlorprothixene hydrochloride can be used to manage symptoms of alcohol and opioid withdrawal . It can help in reducing the severity of withdrawal symptoms, which can be beneficial for individuals undergoing detoxification .
7. Treatment of Nonpsychotic Irritability, Aggression, and Insomnia in Pediatric Patients Chlorprothixene hydrochloride can be used cautiously to treat nonpsychotic irritability, aggression, and insomnia in pediatric patients . It can help in managing these symptoms by affecting certain pathways in the brain .
Co-medication in Severe Chronic Pain
Although it’s unclear if Chlorprothixene hydrochloride has genuine (intrinsic) analgesic effects, it can be used as co-medication in severe chronic pain . It can help in managing pain symptoms, which can be beneficial for patients suffering from chronic pain conditions .
作用機序
Target of Action
Chlorprothixene hydrochloride is a typical antipsychotic drug of the thioxanthene class . The primary targets of Chlorprothixene hydrochloride are the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also has strong blocking effects on the 5-HT2, histamine H1, muscarinic, and alpha1 adrenergic receptors .
Mode of Action
Chlorprothixene hydrochloride interacts with its targets by blocking them. This blocking action on the dopaminergic D1 and D2 receptors in the brain results in the depression of the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
By blocking the dopaminergic D1 and D2 receptors, Chlorprothixene hydrochloride affects the dopamine pathway, a critical biochemical pathway in the brain that plays a significant role in reward, motivation, and pleasure systems . The downstream effects of this action include changes in mood, behavior, and cognition, which are often observed in psychotic disorders .
Pharmacokinetics
The pharmacokinetics of Chlorprothixene hydrochloride involve hepatic metabolism . The compound’s half-life is between 8 to 12 hours, and it is excreted through feces and urine . These ADME properties impact the bioavailability of Chlorprothixene hydrochloride, determining the dosage and frequency of administration.
Result of Action
The molecular and cellular effects of Chlorprothixene hydrochloride’s action include changes in neurotransmitter activity, particularly dopamine, in the brain . This leads to alterations in mood and behavior, which can help manage symptoms of psychotic disorders such as schizophrenia .
Action Environment
The action, efficacy, and stability of Chlorprothixene hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as age, liver function, and overall health status can also influence the drug’s action and efficacy .
Safety and Hazards
When handling Chlorprothixene hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
将来の方向性
Chlorprothixene has been identified as a potential drug that induces apoptosis and autophagic cell death in acute myeloid leukemia cells . This suggests that Chlorprothixene might be a potential candidate for treatment of different subtypes of acute myeloid leukemia by reducing expression of oncofusion proteins .
特性
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKRLOSRDGPEJR-KIUKIJHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017267 | |
| Record name | Chlorprothixene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6469-93-8, 2461-06-5 | |
| Record name | Chlorprothixene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6469-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioxanthene, 2-chloro-9-(3-(dimethylamino)propylidene)-, hydrochloride, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorprothixene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorprothixene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorprothixene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROTHIXENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268KCR965N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




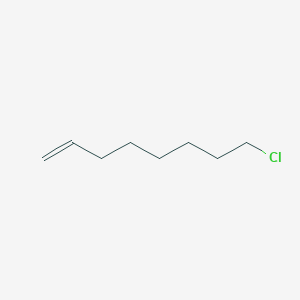

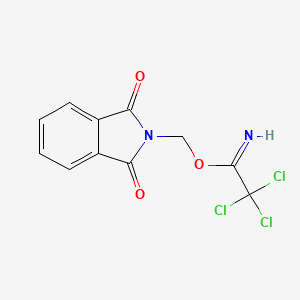
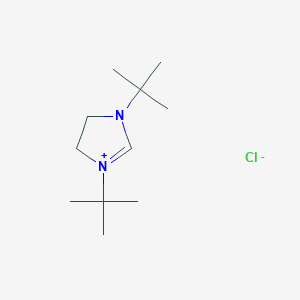
![1-[(3,5-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1366381.png)

![{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1366387.png)
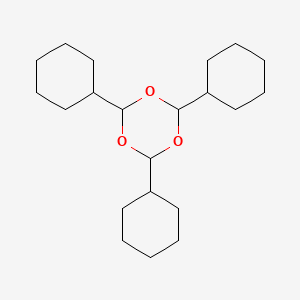
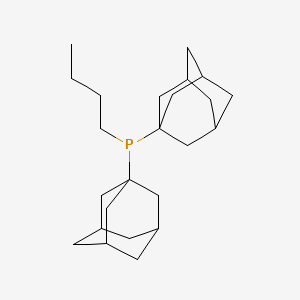
![8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1366391.png)
![N-[1-(Azidomethyl)-2-methylpropyl]-2-nitrobenzenesulfonamide](/img/structure/B1366393.png)
